
Gramine
Overview
Description
Gramine, also known as N,N-dimethyl-1H-indole-3-methylamine, is an indole alkaloid initially isolated from the plant Arundo donax L. It is commonly found in various raw plants, particularly barley. This compound plays a defensive role in plants against herbivores and has attracted significant attention due to its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of gramine involves several steps. One common method is the Mannich reaction, where indole is reacted with formaldehyde and dimethylamine. This reaction typically occurs under acidic conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, this compound can be extracted from plants like Arundo donax L. using ultrasonic extraction methods. The extraction rate can be optimized by adjusting parameters such as ultrasonic power, time, temperature, liquid-material ratio, and pH value .
Chemical Reactions Analysis
Types of Reactions
Gramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Acidic or basic conditions are often employed to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various indole derivatives .
Scientific Research Applications
Chemical Properties and Mechanisms of Action
Gramine (CHN$$ is known for its complex structure that allows it to interact with various biological systems. Its mechanisms of action include:
- Antiviral Activity : this compound exhibits inhibitory effects against several viruses, making it a candidate for antiviral drug development.
- Antibacterial and Antifungal Properties : Studies have shown that this compound can inhibit the growth of pathogenic bacteria and fungi, including strains resistant to conventional antibiotics.
- Antitumor Effects : Research indicates that this compound may induce apoptosis in cancer cells, providing a potential avenue for cancer therapy.
- Insecticidal Activity : this compound acts as a natural insecticide, demonstrating effectiveness against various agricultural pests.
Therapeutic Applications
This compound's therapeutic potential is particularly notable in the following areas:
- Alzheimer’s Disease : this compound has been studied for its effects on serotonin receptors, which may play a role in neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter activity suggests potential benefits in cognitive function enhancement .
- Anti-inflammatory Applications : The compound exhibits anti-inflammatory properties that could be leveraged in treating inflammatory diseases .
Ecological Implications
This compound serves important ecological functions:
- Allelopathy : this compound is recognized for its allelopathic properties, which can suppress weed growth, thereby enhancing crop yield. Its toxicity towards certain weeds has been documented, indicating its potential use in sustainable agriculture practices .
- Microbial Regulation : Research has shown that this compound can influence the microbial communities in the rhizosphere of plants, promoting beneficial interactions that enhance plant health and productivity .
Industrial Applications
This compound's unique properties have led to exploration in various industrial contexts:
- Agricultural Uses : As a natural pesticide, this compound can reduce reliance on synthetic chemicals in agriculture. Its application in crop management strategies is being researched to improve sustainability .
- Pharmaceutical Development : The diverse biological activities of this compound make it a valuable candidate for drug development. Ongoing research aims to synthesize this compound derivatives with enhanced efficacy and reduced toxicity for therapeutic applications .
Case Studies
Mechanism of Action
Gramine exerts its effects through various molecular targets and pathways. For instance, it acts as an agonist of the adiponectin receptor 1 (AdipoR1), which plays a role in regulating glucose levels and fatty acid breakdown. Additionally, this compound’s insecticidal activity is attributed to its ability to disrupt the nervous system of insects .
Comparison with Similar Compounds
Gramine is structurally similar to other indole alkaloids such as sumatriptan and rizatriptan. These compounds share a common indole backbone but differ in their functional groups and biological activities. Sumatriptan and rizatriptan are used clinically for treating migraines, highlighting the therapeutic potential of indole derivatives .
List of Similar Compounds
- Sumatriptan
- Rizatriptan
- Hordenine
This compound’s uniqueness lies in its diverse biological activities and its role as a precursor for the biosynthesis of tryptophan, an essential amino acid .
Biological Activity
Gramine, a natural alkaloid with the chemical formula , has garnered significant attention in recent years due to its diverse biological activities. This compound is primarily derived from various plant species, including Arundo donax and certain types of lupins. Its potential therapeutic applications span across fields such as oncology, neurology, and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Biological Activities of this compound
This compound exhibits a wide array of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 16.92 μg/mL and 6.26 μg/mL, respectively . Additionally, this compound has shown moderate activity against methicillin-resistant S. aureus (MRSA) with an inhibition rate of 82% at 400 μg/mL .
2. Antitumor Activity
This compound's antitumor potential has been explored in several studies. It has been found to induce apoptosis in cancer cells through various signaling pathways, including the NF-κB pathway . The compound's ability to modulate inflammatory responses also contributes to its antitumor effects by reducing tumor-promoting inflammation.
3. Anti-inflammatory Properties
This compound exhibits notable anti-inflammatory effects, particularly through the inhibition of microglial activation in neuroinflammatory conditions. In a study involving spinal cord injury (SCI) models, this compound treatment significantly reduced the release of pro-inflammatory mediators and improved motor functional recovery through the NF-κB signaling pathway .
4. Neuroprotective Effects
The neuroprotective properties of this compound are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to modulate serotonin receptors and may offer therapeutic benefits in managing neuroinflammation associated with these conditions .
5. Insecticidal Activity
This compound's insecticidal properties have also been documented, making it a candidate for natural pest control solutions in agriculture . Its effectiveness against certain insect species highlights its potential utility in sustainable agricultural practices.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been reported to inhibit lipoxygenase (LOX) activity, which plays a role in inflammatory processes .
- Scavenging Free Radicals : It demonstrates the ability to scavenge nitric oxide radicals, contributing to its anti-inflammatory effects .
- Modulation of Signaling Pathways : this compound influences key signaling pathways such as EGFR/PI3K/Akt/mTOR and JAK/STAT3, which are critical in regulating inflammation and cell survival .
Case Study 1: this compound in Spinal Cord Injury
A study conducted on rats with spinal cord injuries revealed that administration of this compound at a dose of 80 mg/kg significantly improved motor function recovery by suppressing microglial activation and reducing inflammation through the NF-κB pathway .
Case Study 2: Antimicrobial Efficacy
Research conducted by Feng et al. highlighted that specific derivatives of this compound exhibited moderate antibacterial activity against S. aureus, with MIC values around 30 μg/mL for certain acylamino derivatives .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Activity Type | Target Pathogen/Condition | Mechanism | Outcome |
---|---|---|---|
Antibacterial | E. coli, S. aureus | Inhibition of bacterial growth | MIC: 16.92 μg/mL (E. coli), 6.26 μg/mL (S. aureus) |
Antitumor | Cancer cells | Induction of apoptosis | Reduced tumor growth |
Anti-inflammatory | Neuroinflammation | Inhibition of microglial activation | Improved recovery post-SCI |
Neuroprotective | Alzheimer's disease | Modulation of serotonin receptors | Potential therapeutic benefits |
Insecticidal | Various insect species | Toxicity towards pests | Effective pest control |
Q & A
Basic Research Questions
Q. How to design experiments evaluating Gramine’s performance in Intel® SGX enclaves?
- Methodological Approach :
- Objective Definition : Clearly outline whether the study targets system call latency, memory usage, or security trade-offs (e.g., encrypted data flow overheads).
- Parameter Selection : Use this compound’s documented system call emulation strategies (e.g., exitless calls vs. host OS interactions) as independent variables .
- Control Groups : Compare this compound-enabled applications against native Linux executions to isolate SGX-induced overheads.
- Validation Metrics : Employ tools like
perf
for performance profiling andsgx-epid
for attestation integrity checks .
Q. What are best practices for ensuring reproducibility in this compound-based confidential computing studies?
- Methodological Approach :
- Environment Standardization : Use this compound Shielded Containers (GSC) to create Docker images with fixed dependencies, ensuring consistent deployment across Kubernetes clusters or Azure Confidential VMs .
- Data Transparency : Publish experiment configurations (e.g.,
.manifest
files) and attestation logs to enable peer validation . - Open-Source Toolchains : Leverage this compound’s public GitHub repository for version-controlled testing .
Q. How to validate this compound’s compatibility with AI/ML frameworks like TensorFlow or PyTorch?
- Methodological Approach :
- Workflow Mapping : Identify framework components requiring direct hardware access (e.g., GPU drivers) and test this compound’s emulation capabilities using synthetic benchmarks .
- Integrity Checks : Use this compound’s built-in features to verify model execution integrity in federated learning scenarios .
- Failure Analysis : Log enclave crashes or attestation failures to pinpoint unsupported operations (e.g., specific syscalls) .
Advanced Research Questions
Q. How to mitigate performance overheads in this compound-enabled SGX environments for high-throughput applications?
- Methodological Approach :
- Bottleneck Identification : Profile applications using
gprof
or Intel VTune to isolate latency sources (e.g., enclave transitions) . - Optimization Strategies : Implement asynchronous syscall batching or adjust this compound’s LibOS page cache policies to reduce context switches .
- Comparative Analysis : Benchmark against alternative SGX frameworks (e.g., Open Enclave) to evaluate this compound’s efficiency in I/O-heavy workloads .
Q. What methodologies address data reliability contradictions in multi-enclave this compound deployments?
- Methodological Approach :
- Consistency Protocols : Design experiments to test data synchronization across enclaves using this compound’s encrypted filesystem or cross-enclave RPC mechanisms .
- Conflict Resolution : Implement consensus algorithms (e.g., Raft) and measure latency/throughput trade-offs under varying network conditions .
- Statistical Validation : Apply hypothesis testing (e.g., ANOVA) to identify significant discrepancies in output integrity between enclaves .
Q. How to optimize this compound’s system call emulation for real-time applications with strict latency constraints?
- Methodological Approach :
- Syscall Prioritization : Classify syscalls by frequency and criticality (e.g.,
read
vs.write
) using strace logs, then optimize this compound’s handling of high-priority calls . - Kernel Bypass Techniques : Experiment with shared memory regions or RDMA to reduce enclave exits for data-intensive operations .
- Hardware-Accelerated Encryption : Integrate Intel QAT with this compound to offload AES-GCM computations and measure latency reductions .
Q. Methodological Resources
- Experimental Design : Align with frameworks for defining research boundaries, hypothesis testing, and reproducibility criteria .
- Data Analysis : Use mixed-methods approaches (qualitative logs + quantitative metrics) to resolve contradictions in performance or security outcomes .
- Ethical Compliance : Ensure datasets and code adhere to open-source licensing and privacy regulations when publishing this compound-based studies .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDGBSUVYYVKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058955 | |
Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(Dimethylaminomethyl)indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-52-5 | |
Record name | Gramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indol-3-ylmethyldimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ8A78L14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(Dimethylaminomethyl)indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 139 °C | |
Record name | 3-(Dimethylaminomethyl)indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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